![molecular formula C11H10ClN3O4 B5186366 4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)
4-methylpyrimido[1,2-a]benzimidazole perchlorate
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Overview
Description
4-methylpyrimido[1,2-a]benzimidazole perchlorate is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-methylpyrimido[1,2-a]benzimidazole perchlorate is not fully understood. However, it is believed to work by binding to DNA and RNA and inhibiting their function. This compound has been found to bind to the minor groove of DNA and RNA and disrupt their structure. This disruption leads to the inhibition of transcription and translation, which ultimately leads to cell death.
Biochemical and Physiological Effects
4-methylpyrimido[1,2-a]benzimidazole perchlorate has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to bind to DNA and RNA and disrupt their structure, leading to the inhibition of transcription and translation. In vivo studies have shown that this compound has good pharmacokinetic properties and low toxicity, making it a promising drug candidate.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methylpyrimido[1,2-a]benzimidazole perchlorate in lab experiments is its high affinity for DNA and RNA. This makes it a useful probe for studying nucleic acid structure and function. Another advantage is its potential as a drug candidate. It has been found to have good pharmacokinetic properties and low toxicity, making it a promising drug candidate. One limitation of using this compound in lab experiments is its high cost. The synthesis of this compound is complex and time-consuming, which makes it expensive to produce.
Future Directions
There are several future directions for the study of 4-methylpyrimido[1,2-a]benzimidazole perchlorate. One direction is the further study of its anticancer properties. This compound has shown potential in inhibiting the growth of cancer cells and inducing apoptosis, and further studies could lead to the development of new cancer treatments. Another direction is the study of its potential as a drug candidate. This compound has been found to have good pharmacokinetic properties and low toxicity, making it a promising drug candidate. Further studies could lead to the development of new drugs for various diseases. Finally, the study of the mechanism of action of 4-methylpyrimido[1,2-a]benzimidazole perchlorate could lead to a better understanding of nucleic acid structure and function, which could have implications for the development of new drugs and treatments.
Synthesis Methods
The synthesis of 4-methylpyrimido[1,2-a]benzimidazole perchlorate involves the reaction of 4-methyl-1H-pyrimido[1,2-a]benzimidazole with perchloric acid. The reaction is carried out at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography. This synthesis method has been reported in several scientific papers and has been found to be reliable and effective.
Scientific Research Applications
4-methylpyrimido[1,2-a]benzimidazole perchlorate has shown potential in various scientific research applications. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been studied for its ability to bind to DNA and RNA. It has been found to have high affinity for both DNA and RNA and can be used as a probe for studying nucleic acid structure and function. In pharmacology, this compound has been studied for its potential as a drug candidate. It has been found to have good pharmacokinetic properties and low toxicity, making it a promising drug candidate.
properties
IUPAC Name |
4-methylpyrimido[1,2-a]benzimidazole;perchloric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3.ClHO4/c1-8-6-7-12-11-13-9-4-2-3-5-10(9)14(8)11;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWXYNHWMMHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC3=CC=CC=C3N12.OCl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimido[1,2-a]benzimidazole;perchloric acid |
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